molecular formula C7H8OS2 B14713305 2-Thiophenecarbothioic acid, O-ethyl ester CAS No. 13749-76-3

2-Thiophenecarbothioic acid, O-ethyl ester

Cat. No.: B14713305
CAS No.: 13749-76-3
M. Wt: 172.3 g/mol
InChI Key: APLVEDADPXPMGB-UHFFFAOYSA-N
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Description

2-Thiophenecarbothioic acid, O-ethyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbothioic acid, O-ethyl ester typically involves the esterification of 2-thiophenecarbothioic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbothioic acid, O-ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Thiophenecarbothioic acid, O-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbothioic acid, O-ethyl ester involves its interaction with various molecular targets. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A similar compound with a carboxylic acid group instead of an ester.

    Thiophene-2-boronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.

    2,5-Thiophenediylbisboronic acid: A bisboronic acid derivative used in organic synthesis.

Uniqueness

2-Thiophenecarbothioic acid, O-ethyl ester is unique due to its ester functional group, which imparts different reactivity compared to its carboxylic acid or boronic acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

13749-76-3

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

O-ethyl thiophene-2-carbothioate

InChI

InChI=1S/C7H8OS2/c1-2-8-7(9)6-4-3-5-10-6/h3-5H,2H2,1H3

InChI Key

APLVEDADPXPMGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC=CS1

Origin of Product

United States

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